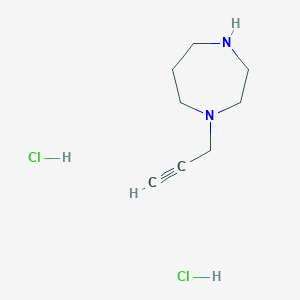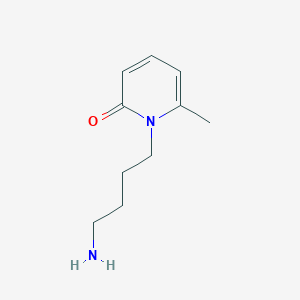
3-(1,3-Thiazol-2-yl)piperidine dihydrochloride
Vue d'ensemble
Description
3-(1,3-Thiazol-2-yl)piperidine dihydrochloride is a compound that has been used in healthcare research. It has a molecular formula of C8H14Cl2N2S and a molecular weight of 241.18 g/mol .
Molecular Structure Analysis
The molecular structure of 3-(1,3-Thiazol-2-yl)piperidine dihydrochloride consists of a five-membered thiazole ring attached to a piperidine ring . The compound has a molecular weight of 241.18 g/mol .Physical And Chemical Properties Analysis
3-(1,3-Thiazol-2-yl)piperidine dihydrochloride is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.Applications De Recherche Scientifique
Antimicrobial Activity
Thiazole derivatives, including 3-(1,3-Thiazol-2-yl)piperidine dihydrochloride , have been found to exhibit antimicrobial properties. This compound can be used in the development of new antimicrobial agents, which are crucial in the fight against drug-resistant bacteria .
Agricultural Applications
Some thiazole compounds have shown the ability to promote plant growth. For instance, certain derivatives have been used to increase seed yield and oil content in rapeseed, suggesting that 3-(1,3-Thiazol-2-yl)piperidine dihydrochloride could be explored for similar agricultural benefits .
Anticancer Research
Thiazole derivatives are known to possess anticancer activities. The structural features of 3-(1,3-Thiazol-2-yl)piperidine dihydrochloride make it a candidate for the synthesis of novel anticancer drugs, potentially offering new avenues for cancer treatment .
Neuroprotective Applications
The thiazole ring is present in many neuroprotective drugs. Given the structural similarity, 3-(1,3-Thiazol-2-yl)piperidine dihydrochloride could be investigated for its potential use in treating neurodegenerative diseases .
Antifungal Uses
Thiazoles are also known for their antifungal properties. This compound could be utilized in the development of new antifungal medications, which are needed to address the growing issue of fungal infections .
Antiviral Properties
Thiazole derivatives have been identified with antiviral activities. Research into 3-(1,3-Thiazol-2-yl)piperidine dihydrochloride could lead to the creation of new antiviral drugs, especially in the context of emerging viral diseases .
Antidiabetic Potential
Given the wide range of biological activities of thiazoles, there is a possibility that 3-(1,3-Thiazol-2-yl)piperidine dihydrochloride could be used in the development of antidiabetic medications, contributing to the management of diabetes .
Photographic Sensitizers
Thiazoles have applications in the field of photography as sensitizers. The unique properties of 3-(1,3-Thiazol-2-yl)piperidine dihydrochloride could be harnessed in the development of new photographic materials .
Mécanisme D'action
Target of Action
It has been suggested that the compound may have antimicrobial properties , indicating potential targets within microbial cells.
Biochemical Pathways
Given its potential antimicrobial properties , it may interfere with essential biochemical pathways in microbes, leading to their inhibition or death.
Result of Action
Given its potential antimicrobial properties , the compound may lead to the inhibition of microbial growth or death of microbial cells.
Propriétés
IUPAC Name |
2-piperidin-3-yl-1,3-thiazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S.2ClH/c1-2-7(6-9-3-1)8-10-4-5-11-8;;/h4-5,7,9H,1-3,6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXUAUUWVWJSOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC=CS2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Thiazol-2-yl)piperidine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




amine](/img/structure/B1522812.png)





amine dihydrochloride](/img/structure/B1522825.png)
![[2-(1H-1,3-benzodiazol-1-yl)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B1522826.png)


![2-{5-methyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}acetic acid](/img/structure/B1522830.png)
![[(2-Fluoro-5-methylphenyl)amino]carbonitrile](/img/structure/B1522831.png)
